o-sec-Butylphenyl carbamate

Description

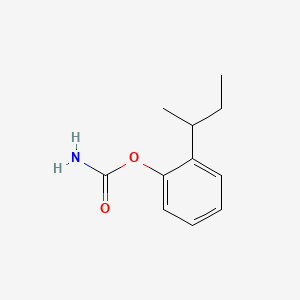

Structure

3D Structure

Properties

CAS No. |

61005-12-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2-butan-2-ylphenyl) carbamate |

InChI |

InChI=1S/C11H15NO2/c1-3-8(2)9-6-4-5-7-10(9)14-11(12)13/h4-8H,3H2,1-2H3,(H2,12,13) |

InChI Key |

QLFPSZPGHNOLSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for O Sec Butylphenyl Carbamate and Analogous Carbamates

Direct Carbamate (B1207046) Formation Approaches

Direct methods for forming the carbamate linkage are foundational in organic synthesis. These strategies typically involve the reaction of an alcohol with a source of the carbamoyl (B1232498) group, often through highly reactive intermediates or via direct condensation.

A prevalent method for carbamate synthesis involves the generation of an isocyanate intermediate, which is subsequently trapped by an alcohol. acs.org One common route to o-sec-butylphenyl carbamate specifically involves reacting 2-sec-butylphenol (B1202637) with an isocyanate like methyl isocyanate. smolecule.com Another established industrial method involves the phosgenation of a phenol (B47542) to create a chloroformate ester, which then reacts with an amine. For instance, o-sec-butylphenol can be reacted with phosgene (B1210022) to produce chloroformic acid-o-sec-butyl-phenyl-ester. prepchem.com This intermediate readily reacts with amines to yield the corresponding carbamate.

Recent advancements have focused on generating isocyanates under milder, metal-free conditions. One such method involves the dehydration of a carbamic acid intermediate, which is formed in situ from an arylamine and carbon dioxide using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgorganic-chemistry.org This transient isocyanate can then be captured by an alcohol to afford the N-aryl carbamate. acs.org Similarly, formamides can be dehydrogenated using an iron catalyst to produce a transient isocyanate that reacts with an alcohol to form the carbamate product. acs.org Another approach involves the direct transformation of Boc-protected amines into carbamates, which proceeds through an isocyanate intermediate generated using a base such as lithium tert-butoxide. rsc.org

The Curtius rearrangement of acyl azides is another classical method that proceeds via an isocyanate intermediate. organic-chemistry.orgnih.gov Aromatic carboxylic acids can be converted to acyl azides, which then rearrange to form an isocyanate that is trapped by an alcohol to yield the carbamate. organic-chemistry.org

Table 1: Direct Carbamate Synthesis via Isocyanate Intermediates

| Precursor(s) | Reagents/Conditions | Intermediate | Product Type | Citation(s) |

| Arylamine, CO₂ | DBU, Dehydrating Agent (e.g., activated sulfonium (B1226848) reagents) | Aryl Isocyanate | N-Aryl Carbamate | acs.orgorganic-chemistry.org |

| Formamide, Alcohol | Pincer-Supported Iron Catalyst | Isocyanate | N-Substituted Carbamate | acs.org |

| Boc-Protected Amine | t-BuOLi | Isocyanate Ester | Carbamate | rsc.org |

| Carboxylic Acid | Di-tert-butyl dicarbonate, NaN₃ | Acyl Azide → Isocyanate | tert-Butyl Carbamate | organic-chemistry.org |

| o-sec-Butylphenol | Phosgene, then Amine | Chloroformic acid-o-sec-butyl-phenyl-ester | This compound | prepchem.com |

Direct condensation offers a straightforward pathway to carbamates, though it can be challenging. The synthesis can be achieved by the direct condensation of 2-sec-butylphenol with methylcarbamic acid. smolecule.com A more general and widely applicable approach involves a three-component coupling of an amine, carbon dioxide (as the carbonyl source), and an alcohol. psu.edu This method often requires a catalyst and sometimes a dehydrating agent to overcome the equilibrium limitations of the reaction, as water is produced as a byproduct. nih.govpsu.edu Basic catalysts have been shown to facilitate the conversion of aliphatic amines and alcohols with CO₂ into the corresponding carbamates under moderate pressure. psu.edu

Another common condensation strategy employs activating agents. For example, 1,1'-carbonyldiimidazole (B1668759) (CDI) is a safe alternative to phosgene derivatives. researchgate.net An alcohol is first reacted with CDI to form an activated imidazole-carboxylate, which is then smoothly displaced by an amine to yield the carbamate. researchgate.net

Table 2: Carbamate Synthesis via Condensation Reactions

| Reactants | Reagents/Catalysts | Key Features | Product Type | Citation(s) |

| Amine, Alcohol, CO₂ | Basic Catalysts (e.g., Cs₂CO₃), Optional Dehydrating Agent | Halogen-free, utilizes abundant C1 source. | Aliphatic Carbamate | nih.govpsu.edu |

| Alcohol, Amine | 1,1'-Carbonyldiimidazole (CDI) | Two-step, one-pot procedure; avoids phosgene. | General Carbamate | researchgate.net |

| 2-sec-Butylphenol, Methylcarbamic Acid | Acidic or Basic Conditions | Direct condensation. | This compound | smolecule.com |

Metal-Catalyzed Carbamate Synthesis

Transition metal catalysis provides powerful and versatile routes to carbamates, often enabling reactions that are difficult to achieve by other means. Copper and nickel catalysts are particularly prominent in this area.

Copper-catalyzed reactions have emerged as a robust tool for forming C–N bonds, including those in carbamates. The Chan-Lam coupling reaction, for instance, allows for the synthesis of N-aryl carbamates by reacting boronic acids with azidoformates in the presence of a simple copper chloride catalyst at room temperature. acs.orgorganic-chemistry.org This method is notable for its mild conditions, proceeding in an open flask without the need for additional ligands or bases. acs.org

Another innovative copper-catalyzed approach involves the direct functionalization of unactivated C(sp³)–H bonds. nih.gov Using a copper(I) iodide-phenanthroline complex and an oxidant, hydrocarbons can react with isocyanates to directly produce tertiary carbamates, demonstrating remarkable site selectivity (3° > 2° > 1°). nih.gov Furthermore, copper catalysis is effective in the amidation of vinyl halides, providing access to vinyl carbamates. organic-chemistry.org

Table 3: Examples of Copper-Catalyzed Carbamate Synthesis

| Reaction Type | Substrates | Catalyst System | Key Features | Product Type | Citation(s) |

| Chan-Lam Coupling | Boronic Acid, Azidoformate | CuCl₂ (10 mol%) | Room temperature, open flask, no additional ligands/base. | N-Aryl Carbamate | acs.orgorganic-chemistry.org |

| C(sp³)–H Functionalization | Alkane, Isocyanate | [Cu(NCMe)₄]BF₄, Oxidant | Direct conversion of hydrocarbon feedstocks without pre-functionalization. | Tertiary Carbamate | nih.gov |

Nickel catalysis is particularly effective for the amination of aryl carbamates, providing a method to transform one carbamate into another or into a more complex amine. rsc.orgnih.gov These reactions typically employ a Ni(0) catalyst, such as Ni(cod)₂, with an N-heterocyclic carbene (NHC) ligand like SIPr. nih.gov The methodology is broad in scope, tolerating a wide range of aryl carbamates (including electron-rich, electron-poor, and sterically hindered variants) and amine coupling partners. rsc.orgnih.gov

A significant challenge with Ni(0) systems is their air sensitivity. To address this, more user-friendly methods have been developed that utilize air-stable Ni(II) precatalysts, such as NiCl₂(DME). nih.gov In these systems, a mild reducing agent is used to generate the active Ni(0) species in situ, enabling efficient amination of aryl carbamates in good to excellent yields. nih.gov This approach enhances the practicality and accessibility of nickel-catalyzed carbamate amination for broader synthetic applications. nih.gov

Table 4: Nickel-Catalyzed Amination of Aryl Carbamates

| Catalyst System | Substrates | Reaction Conditions | Key Advantages | Citation(s) |

| Ni(cod)₂ / SIPr·HCl | Aryl Carbamate, Amine | NaOtBu, Dioxane, 80 °C | Broad scope for both coupling partners. | rsc.orgnih.gov |

| NiCl₂(DME) / SIPr·HCl | Aryl Carbamate, Amine | Ph-B(pin) (reductant), NaOtBu | Utilizes an air-stable Ni(II) precatalyst, user-friendly. | nih.gov |

Photocatalytic Strategies in Carbamate Synthesis

Photocatalysis has recently become a powerful strategy for constructing C–N bonds under exceptionally mild conditions, using visible light to drive chemical transformations. rsc.org These methods can provide access to reactive intermediates that lead to carbamate products. beilstein-journals.org

One prominent strategy involves dual nickel photocatalysis for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide at ambient pressure. nih.govacs.org This process uses a photocatalyst to generate an active Ni(I) species, which then enters a catalytic cycle with the aryl halide and a carbamate anion (formed from the amine and CO₂). nih.gov This avoids the use of toxic phosgene and high pressures of CO₂. nih.govacs.org

Another approach employs a custom-designed copper-based photoredox catalyst to achieve the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature. caltech.eduscispace.com Upon irradiation with blue LEDs, the catalyst facilitates the C–N bond formation, a process not effectively achieved without the catalyst. caltech.edu

Furthermore, photocatalysis enables the stereodivergent synthesis of complex carbamates. By selecting an appropriate photocatalyst, a three-component coupling of ethynylbenziodoxolones, CO₂, and amines can yield either the Z- or E-isomer of β-iodoenol carbamates with high selectivity. rsc.orgrsc.org

Table 5: Photocatalytic Approaches to Carbamate Synthesis

| Catalysis Type | Reactants | Catalyst System | Light Source | Product Type | Citation(s) |

| Dual Nickel Photocatalysis | Aryl Halide, Amine, CO₂ | Nickel Complex, Phthalonitrile Photocatalyst | Visible Light | O-Aryl Carbamate | nih.govacs.org |

| Copper Photoredox Catalysis | Primary Carbamate, Secondary Alkyl Bromide | Copper Complex with Carbazolide/Bisphosphine Ligand | Blue LEDs | Substituted Carbamate | organic-chemistry.orgcaltech.eduscispace.com |

| Stereodivergent Photocatalysis | Ethynylbenziodoxolone, Amine, CO₂ | Organic Dyes (e.g., Eosin Y, Rose Bengal) | Visible Light | (Z)- or (E)-β-Iodoenol Carbamate | rsc.orgrsc.org |

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for constructing C-N bonds under mild conditions, offering an alternative to traditional, often harsh, synthetic methods. For the synthesis of O-aryl carbamates, analogous to this compound, a dual nickel photocatalysis approach has been developed. acs.org This method facilitates a three-component reaction involving aryl halides (iodides or bromides), amines, and carbon dioxide at ambient pressure, driven by visible light. acs.orgresearchgate.net Mechanistic studies suggest a Ni(I-III) catalytic cycle where the active Ni(I) species is generated by a photocatalyst. acs.org The rate-determining steps are identified as the photocatalyst-mediated reduction of Ni(II) to Ni(I) and the subsequent oxidative addition of the aryl halide. acs.org The choice of photocatalyst and ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), is critical for achieving high selectivity and yield. acs.org

Another innovative strategy employs a copper-based photoredox catalyst system. A custom-designed copper complex, featuring a tridentate carbazolide/bisphosphine ligand, can be activated by blue LED light. organic-chemistry.orgscispace.com This system catalyzes the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature, providing direct access to carbamate-protected primary amines. organic-chemistry.orgscispace.com The mechanism involves the photocatalyst reducing the alkyl electrophile to generate an alkyl radical, which then couples with a copper(I)-nucleophile complex in an "out-of-cage" process to form the final product. scispace.com

Amidyl Radical-Mediated Pathways

Amidyl radicals are highly reactive intermediates that can facilitate challenging intermolecular C-H functionalization reactions. nih.govresearchgate.net The generation of these radicals, often from N-functionalized amide precursors via photochemical or radical initiation, allows for hydrogen-atom transfer (HAT) from a diverse range of organic substrates. nih.gov This strategy is foundational for creating C-N bonds necessary for carbamate synthesis.

Recent advancements have utilized visible-light photoredox catalysis to generate amidyl radicals under mild conditions. researchgate.netnsf.gov These radicals can be formed from novel precursors, such as specific hydroxamic acid derivatives, which then engage in sequential HAT and oxidative radical-polar crossover. researchgate.netnsf.gov The resulting carbocation can be trapped by various nitrogen-containing nucleophiles, including carbamates, to form the desired C-N bond. researchgate.netnsf.gov Another approach combines the photochemical generation of amidyl radicals with copper catalysis to achieve the oxidative amination of unactivated alkenes, producing allylic amines which are precursors for certain carbamate structures. epfl.ch The proposed mechanism involves the addition of the photochemically generated amidyl radical to an alkene, followed by trapping of the resulting alkyl radical by a Cu(II) species, which then undergoes β-H elimination. epfl.ch

Furthermore, N-aminopyridinium salts have been introduced as bifunctional reagents that, upon reductive N-N bond cleavage, generate electrophilic amidyl radical intermediates. chemrxiv.orgnih.gov These radicals can then be used in diversification strategies, such as the synthesis of tetrahydroisoquinolines through anti-Markovnikov olefin carboamination. chemrxiv.orgnih.gov

Carbon Dioxide Fixation Routes to Carbamates

Utilizing carbon dioxide (CO2) as a C1 building block is a key goal in green chemistry, providing a non-toxic and renewable alternative to hazardous reagents like phosgene for carbamate synthesis. nih.govpsu.eduresearchgate.net

Continuous Flow Synthesis Systems

Continuous flow chemistry offers significant advantages for gas-liquid reactions, including precise control over reaction parameters and enhanced safety. A novel continuous flow method for synthesizing carbamates from amines, alkyl halides, and CO2 has been developed. nih.govacs.org This system employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile (B52724) as the solvent, eliminating the need for a metal catalyst. nih.govacs.org The reactants are pumped through a heated coil reactor where CO2 is introduced via a mass flow controller. nih.gov This setup significantly reduces reaction times to as little as 50 minutes, achieving good to excellent yields and providing a safer, more efficient alternative to batch processes. nih.govacs.org

Optimization of the process showed that parameters like CO2 flow rate, temperature, and reactant flow rate are crucial for maximizing yield and minimizing byproducts. nih.govacs.org

Table 1: Optimization of Continuous Flow Synthesis of Butyl Phenylcarbamate

| Entry | Parameter Varied | Value | Conversion (%) |

| 1 | Temperature | 50 °C | 55 |

| 2 | Temperature | 70 °C | 78 |

| 3 | Temperature | 90 °C | 75 |

| 4 | CO2 Flow Rate | 1.5 mL/min | 58 |

| 5 | CO2 Flow Rate | 3.6 mL/min | 78 |

| 6 | CO2 Flow Rate | 6.0 mL/min | 78 |

| 7 | Reactant Flow Rate | 100 µL/min | 65 |

| 8 | Reactant Flow Rate | 250 µL/min | 78 |

| 9 | Reactant Flow Rate | 500 µL/min | 69 |

Data derived from a study on the continuous synthesis of carbamates using aniline (B41778) and n-butyl bromide as model substrates. nih.govacs.org

Mechanistic Aspects of CO2 Incorporation

The synthesis of carbamates from CO2 and amines generally proceeds through the nucleophilic attack of the amine on the carbon atom of CO2. nih.govpsu.edu This initial step forms a carbamic acid or a zwitterionic carbamate intermediate. rsc.orgutwente.nl The presence of a base is often crucial to facilitate this process. In one proposed mechanism, a strong, non-nucleophilic base like DBU or cesium carbonate deprotonates the amine as it attacks a CO2 molecule, or it stabilizes the resulting carbamate anion. nih.govrsc.orggoogle.com This carbamate anion then acts as a nucleophile, attacking an alkyl halide to form the final carbamate ester. nih.govgoogle.com

Computational and experimental analyses have provided deeper insights, showing that in some systems, a zwitterionic adduct formed between a superbase (like a guanidine) and CO2 is not the direct carboxylating agent. rsc.org Instead, CO2 may dissociate from the adduct before a concerted carboxylation occurs, where the base's primary role is to deprotonate the amine during its attack on a free CO2 molecule. rsc.org In aqueous solutions, the reaction mechanism can be more complex, with parallel reactions involving free amine with dissolved CO2, carbonic acid, and bicarbonate, with the dominant pathway being highly pH-dependent. epa.govnewcastle.edu.au

Derivatization Strategies for Carbamate Modification

Carbamates are not only synthetic targets but also crucial protecting groups in the synthesis of complex molecules like polyamines.

Selective Protection of Amines for Polyamines

In polyamine chemistry, differentiating between primary and secondary amines is a common challenge. Carbamate protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc) are frequently used for this purpose. A highly chemoselective method has been developed using alkyl phenyl carbonates as reagents. thieme-connect.comepa.gov This strategy allows for the preferential protection of primary amino groups in polyamines like spermidine (B129725) and spermine, leaving the secondary amines free for further functionalization. thieme-connect.com The reaction proceeds smoothly at room temperature in solvents like dichloromethane (B109758) or DMF, and the desired N,N'-diprotected polyamines are obtained in high yields after a simple aqueous workup. thieme-connect.com The selectivity arises from the greater reactivity of the primary amines toward the alkyl phenyl carbonate reagents compared to the more sterically hindered and less nucleophilic secondary amines. thieme-connect.com

Table 2: Chemoselective Carbamate Protection of Polyamines

| Polyamine | Protecting Group | Reagent | Yield (%) |

| Spermidine | Boc | tert-Butyl Phenyl Carbonate | 93 |

| Spermidine | Cbz | Benzyl Phenyl Carbonate | 94 |

| Spermidine | Alloc | Allyl Phenyl Carbonate | 89 |

| Spermine | Boc | tert-Butyl Phenyl Carbonate | 95 |

| Spermine | Cbz | Benzyl Phenyl Carbonate | 96 |

| Spermine | Alloc | Allyl Phenyl Carbonate | 91 |

Data derived from a study on selective protection using alkyl phenyl carbonates. thieme-connect.com

Another approach involves the use of O-alkyl-O'-(N-succinimidyl) carbonates, which also show high chemoselectivity for protecting primary amines on primary carbons over those on secondary or tertiary carbons, and over secondary amines. electronicsandbooks.com Furthermore, a multi-step procedure allows for the introduction of different protecting groups onto primary and secondary amines. This can be achieved by first protecting the primary amines, for example with a Cbz group, then introducing a Boc group, followed by the selective removal of the initial Cbz group to liberate the secondary amine. rsc.org

Mechanistic Investigations of O Sec Butylphenyl Carbamate Reactions

Reaction Kinetics and Pathway Elucidation

The study of reaction kinetics for o-sec-butylphenyl carbamate (B1207046), also known as fenobucarb (B33119), is essential for understanding its formation, transformation, and degradation. This involves analyzing the individual steps of a reaction, determining the rates at which they occur, and identifying catalytic influences.

The hydrolysis of o-sec-butylphenyl carbamate is a primary degradation pathway. This multi-step process is initiated by the nucleophilic attack of a water molecule (or hydroxide (B78521) ion in alkaline conditions) on the carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate. Subsequently, the C-O bond of the ester linkage cleaves, releasing the leaving group, 2-sec-butylphenol (B1202637). The other product is the unstable methylcarbamic acid, which further decomposes into methylamine (B109427) and carbon dioxide. mdpi.comresearchgate.netsmolecule.comwho.int

The sequence can be summarized as:

Nucleophilic Attack: A nucleophile (e.g., OH⁻) attacks the electrophilic carbonyl carbon of the this compound.

Intermediate Formation: A transient tetrahedral intermediate is formed.

Bond Cleavage: The ester bond between the carbonyl carbon and the phenoxy group breaks, releasing the 2-sec-butylphenol moiety.

Decomposition: The resulting methylcarbamic acid intermediate rapidly decomposes to methylamine and carbon dioxide. mdpi.comwho.int

Conversely, the synthesis of this compound typically involves the reaction of 2-sec-butylphenol with an appropriate carbamoylating agent, such as methyl isocyanate or by using reagents like dimethyl carbonate. smolecule.commdpi.com This reaction also proceeds through a series of elementary steps involving nucleophilic attack of the phenol (B47542) on the carbamoylating agent.

The rate of a chemical reaction is quantified by its rate coefficient (k), and the energy barrier that must be overcome for the reaction to occur is the activation energy (Ea). These parameters are crucial for predicting reaction behavior under different conditions.

For this compound (fenobucarb), degradation kinetics often follow a first-order model. In a study on cucumbers, the dissipation of fenobucarb enantiomers was described by first-order kinetics, with different rate constants for each enantiomer. researchgate.net

| Enantiomer | Dissipation Dynamics Equation | Rate Constant (k) (day-1) | Half-life (t1/2) (days) |

|---|---|---|---|

| (R)-(+)-fenobucarb | Ct = 0.4311e-0.278t | 0.278 | 2.49 |

| (S)-(−)-fenobucarb | Ct = 0.4585e-0.172t | 0.172 | 4.03 |

The half-life of fenobucarb is highly dependent on environmental conditions such as temperature. An increase in temperature generally accelerates the rate of degradation, which corresponds to a lower half-life. ekb.eg This temperature dependence is described by the Arrhenius equation, which relates the rate constant to the activation energy.

| Temperature (°C) | Half-life (t1/2) (hours) |

|---|---|

| 30 | 37 |

| 35 | 24 |

| 45 | 17 |

| 50 | 5 |

While specific activation energy values for this compound reactions were not found in the provided search results, studies on analogous compounds provide insight. For the thermal decomposition of various carbamates to produce isocyanates, activation energies have been determined. mdpi.com Similarly, a kinetic study of the reaction between phenyl isocyanate and 1-butanol (B46404) to form butyl phenyl carbamate reported apparent activation energies for the process under different reactant concentrations. ugent.be For example, with an excess of phenyl isocyanate, the apparent activation energy was found to be 44.2 ± 4.5 kJ mol⁻¹. ugent.be

Reaction pathways can be influenced by the reactants themselves or by the products formed. In an autocatalytic pathway, a reaction product acts as a catalyst for its own formation, leading to an acceleration of the reaction rate as the product concentration increases.

In the context of carbamate synthesis, such as the reaction between an isocyanate and an alcohol, the carbamate (urethane) product can act as a catalyst. ugent.be This autocatalytic effect occurs because the carbamate group can form hydrogen bonds with the alcohol or interact with the isocyanate, facilitating the formation of the transition state. ugent.be

Additionally, the reagents themselves can catalyze the reaction. For instance, in urethane (B1682113) formation, an excess of the alcohol reactant can promote the reaction rate. ugent.be This "alcohol-assisted" mechanism involves an alcohol molecule activating another alcohol molecule through hydrogen bonding, increasing its nucleophilicity for the attack on the isocyanate. ugent.be Kinetic studies on the formation of butyl phenyl carbamate have demonstrated that pathways involving catalysis by both the alcohol reagent and the carbamate product are necessary to accurately model the reaction kinetics over a broad range of concentrations. ugent.be

Hydrolysis Mechanisms

Hydrolysis is a critical reaction for this compound, influencing its environmental persistence and metabolic fate. This process can occur through different mechanisms depending on the chemical and biological environment.

The rate of hydrolysis of this compound is significantly dependent on the pH of the aqueous solution. The compound is generally stable in acidic conditions but hydrolyzes more rapidly as the pH becomes alkaline. scbt.com

| pH | Time for 50% Dissipation (DT50) |

|---|---|

| 2 | >28 days |

| 9 | 16.9 days |

| 10 | 2.06 days |

In alkaline solutions, two primary competing mechanisms are proposed for the hydrolysis of O-aryl carbamates:

BAC2 Mechanism: This is a bimolecular acyl-carbon cleavage mechanism. It involves a direct nucleophilic attack of a hydroxide ion on the carbamate carbonyl group, forming a tetrahedral intermediate which then breaks down. The rate of this reaction is dependent on the concentration of the hydroxide ion.

E1cB Mechanism: This is a unimolecular elimination mechanism via the conjugate base. It involves the deprotonation of the carbamate nitrogen to form an anion, followed by the rate-determining elimination of the aryloxide leaving group to form a methyl isocyanate intermediate. This intermediate is then rapidly hydrolyzed by water.

Studies on the hydrolysis of various carbamates confirm that the rate increases with a higher concentration of hydroxyl ions. In an electrochemical degradation study, hydrolysis was identified as one of the main pathways for fenobucarb decomposition, yielding 2-(sec-butyl)phenol and methylcarbamic acid. mdpi.com

In biological systems, the primary route of metabolic degradation for carbamates like this compound is enzymatic hydrolysis. researchgate.netwho.int This detoxification process is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases (EC 3.1.1). researchgate.net These enzymes are widespread in various organisms, including mammals, insects, and microorganisms.

Carboxylesterases catalyze the cleavage of the ester linkage in the carbamate molecule. researchgate.net This reaction breaks down this compound into 2-sec-butylphenol and methylcarbamic acid. researchgate.net The resulting 2-sec-butylphenol can be further metabolized by the organism. researchgate.net

The efficiency of this enzymatic hydrolysis can be highly specific. For example, a novel carboxylesterase, identified as CE_Ubrb through metagenomic analysis, was shown to effectively carry out the hydrolysis of fenobucarb. researchgate.net However, other hydrolases that are active against different carbamate insecticides, such as carbaryl, have been found to be unable to hydrolyze fenobucarb, highlighting the importance of the specific chemical structure of the substrate for enzyme activity.

Characterization of Hydrolysis Products

The primary and initial step in the environmental and biological degradation of this compound, also known as fenobucarb, is the hydrolysis of its carbamate ester linkage. nih.govnih.gov This reaction is catalyzed by carboxylesterase enzymes found in various microorganisms and leads to the cleavage of the ester bond. nih.govnih.gov The principal products formed through this hydrolytic pathway are 2-sec-butylphenol and methylcarbamic acid. nih.gov The latter is unstable and subsequently decomposes into methylamine and carbon dioxide. nih.gov

The identification and characterization of these hydrolysis products have been confirmed through analytical techniques such as mass spectrometry. nih.gov In one study, mass spectrum analysis confirmed a peak corresponding to fenobucarb (m/z 207) and another peak with mass-to-charge ratios (m/z 150 and 121) that correspond to the primary degradation product, 2-sec-butylphenol. nih.gov The degradation pathway is considered partially elucidated, as research has focused on the initial hydrolysis, with the resulting 2-sec-butylphenol being further metabolized by various microorganisms. nih.gov

Table 1: Primary Hydrolysis Products of this compound

| Parent Compound | Hydrolysis Product | Chemical Formula of Product | Further Decomposition |

|---|---|---|---|

| This compound | 2-sec-butylphenol | C₁₀H₁₄O | Subject to further metabolism nih.gov |

| Methylcarbamic acid | CH₅NO₂ | Decomposes to methylamine and carbon dioxide nih.gov |

Oxidative Transformation Pathways

In addition to hydrolysis, this compound undergoes significant degradation through oxidative transformation pathways, particularly in soil and biological systems. iupac.org These reactions are complex and involve the modification of various parts of the molecule, including the aromatic ring and the alkyl side chain. iupac.orgwho.int Oxidative metabolism is primarily mediated by mixed-function oxidase (MFO) enzymes. who.int These enzymatic processes convert the lipophilic parent compound into more water-soluble, and thus more readily excretable, metabolites.

A major oxidative pathway for this compound involves the hydroxylation of the aromatic ring and oxidation of the sec-butyl side chain. iupac.org While ring hydroxylation is a common metabolic route for many carbamates, side-chain oxidation is particularly significant for this compound. iupac.orgwho.int

The benzylic carbon of the alkyl group is a primary site for oxidative attack because it must possess an attached hydrogen for the reaction to proceed. libretexts.org The oxidation of the sec-butyl group can lead to a variety of metabolites. Studies on structurally similar alkylphenyl N-methylcarbamates have identified the formation of alcohol, aldehyde, and carboxylic acid derivatives resulting from the modification of the alkyl substituent. acs.org For this compound specifically, major metabolic products identified in soil include hydroxylated derivatives of the parent carbamate. iupac.org One such identified product is 2-(1-acetylethyl)phenyl N-methylcarbamate, indicating oxidation on the side chain. iupac.org These oxidative reactions result in a series of more polar metabolites. acs.org

Table 2: Examples of Oxidative Metabolites

| Parent Compound | Metabolic Process | Resulting Functional Group/Metabolite | Reference |

|---|---|---|---|

| This compound | Aryl Hydroxylation | Ring-hydroxylated carbamates | iupac.org |

| Side-Chain Oxidation | Hydroxylated derivatives (e.g., alcohols) | iupac.orgacs.org | |

| 2-(1-acetylethyl)phenyl N-methylcarbamate | iupac.org |

Following initial hydrolysis and oxidation, the resulting metabolites of this compound undergo secondary conjugative reactions. iupac.org Conjugation is a detoxification mechanism that further increases the water solubility of metabolites, facilitating their sequestration or elimination from organisms. who.int In environmental systems like plants and soil, the hydroxylated derivatives and phenolic products of this compound are conjugated with endogenous molecules. iupac.orgwho.int In plants, this typically involves the formation of glycosides. who.int These conjugated products represent a significant portion of the terminal residues found in environmental compartments after the application of the carbamate. iupac.org

Environmental Transformation and Fate of O Sec Butylphenyl Carbamate

Biotic Degradation Processes

Biotic degradation involves the breakdown of o-sec-butylphenyl carbamate (B1207046) by living organisms, primarily microorganisms and plants. nih.goviupac.org This biological transformation is a key factor in the removal of the compound from soil and aquatic environments.

Microbial Biodegradation in Soil and Aquatic Environments

Microorganisms play a crucial role in the detoxification and mineralization of o-sec-butylphenyl carbamate in the environment. researchgate.net The primary step in microbial degradation is the hydrolysis of the carbamate bond. who.int

Researchers have successfully isolated and identified several bacterial strains capable of utilizing this compound as a source of carbon and energy. In one study, forty-five different fenobucarb-degrading bacteria were isolated from rice paddy soils. nih.govresearchgate.net Genetic analysis based on 16S rRNA gene sequences revealed that these isolates were related to the genera Sphingobium and Novosphingobium. nih.govresearchgate.net These bacteria demonstrated the ability to grow using fenobucarb (B33119) as the sole carbon source and also degraded its primary metabolite, 2-sec-butylphenol (B1202637). nih.govresearchgate.net Further investigation into representative strains showed that the degradation ability was lost when plasmids were removed, suggesting that the genes responsible for fenobucarb degradation are located on these extrachromosomal DNA elements. nih.govresearchgate.net

Another study isolated three potent fenobucarb-degrading bacterial isolates, identified as Bacillus thuringiensis and Bacillus luciferensis, from agricultural soils in Pangalengan, West Java, Indonesia. researchgate.net These isolates were capable of degrading over 94% of the initial fenobucarb concentration. researchgate.net Additionally, bacteria that can degrade the main metabolite of fenobucarb have been characterized. A novel bacterium, Pseudomonas sp. strain MS-1, was isolated from freshwater sediment and was found to utilize 2-sec-butylphenol as its sole carbon and energy source. nih.gov

Table 1: Isolated Microorganisms Capable of Degrading this compound (Fenobucarb) and its Metabolite

| Microorganism Genus | Specific Strain(s) | Source of Isolation | Compound Degraded | Reference |

| Sphingobium | Not specified | Rice Paddy Soil | Fenobucarb & 2-sec-butylphenol | nih.govresearchgate.net |

| Novosphingobium | Not specified | Rice Paddy Soil | Fenobucarb & 2-sec-butylphenol | nih.govresearchgate.net |

| Bacillus | B. thuringiensis MYBT 18426B54, B. luciferensis LMG 18422 | Agricultural Farm Soil | Fenobucarb | researchgate.net |

| Pseudomonas | Strain MS-1 | Freshwater Sediment | 2-sec-butylphenol | nih.gov |

The microbial metabolic pathway for this compound is partially understood. nih.gov The initial and most critical step is the hydrolysis of the carbamate ester linkage. nih.govnih.gov This reaction is catalyzed by enzymes such as carboxylesterases or carbamate hydrolases, breaking down the parent molecule into 2-sec-butylphenol and methylcarbamic acid. nih.govnih.gov Methylcarbamic acid is an unstable compound that further decomposes. nih.gov

The primary metabolite, 2-sec-butylphenol, is then further metabolized by certain microorganisms. nih.govresearchgate.net In Pseudomonas sp. strain MS-1, the degradation pathway for 2-sec-butylphenol has been proposed to proceed through hydroxylation to form 3-sec-butylcatechol. nih.gov This intermediate subsequently undergoes meta-cleavage and hydrolysis, yielding aliphatic intermediates like 2-hydroxypent-2,4-dienoic acid and 2-methylbutyric acid, which can then enter central metabolic pathways. nih.gov Functional metagenomic studies have also identified novel carboxylesterases, such as CE_Ubrb, that can carry out the hydrolysis of fenobucarb. nih.gov

Table 2: Identified Metabolites in the Microbial Degradation of this compound

| Metabolite | Parent Compound | Microbial Pathway Step | Reference |

| 2-sec-butylphenol | This compound | Hydrolysis of carbamate ester linkage | nih.govnih.govnih.gov |

| Methylcarbamic acid | This compound | Hydrolysis of carbamate ester linkage | nih.gov |

| 3-sec-butylcatechol | 2-sec-butylphenol | Hydroxylation | nih.gov |

| 2-hydroxypent-2,4-dienoic acid | 3-sec-butylcatechol | meta-cleavage and hydrolysis | nih.gov |

| 2-methylbutyric acid | 3-sec-butylcatechol | meta-cleavage and hydrolysis | nih.gov |

The efficiency of microbial biodegradation of this compound is significantly influenced by various environmental factors. who.intresearchgate.net These factors, which include pH, temperature, and the presence of other organic substances, can either promote or inhibit microbial activity. researchgate.netresearchgate.net

Studies have shown that while alkaline conditions (pH 9) can accelerate chemical hydrolysis, microbial degradation may be more dominant at a neutral pH of 7. researchgate.net The presence of dissolved organic carbon (DOC) in water can enhance the release and subsequent biodegradation of fenobucarb in soil-water systems. researchgate.net Conversely, the presence of certain surfactants can inhibit biodegradation, likely due to the microorganisms preferentially utilizing the surfactant over the pesticide as a substrate. researchgate.netresearchgate.net

Temperature is another critical factor, with higher temperatures generally leading to faster degradation rates. Research on the thermal degradation of fenobucarb showed that the half-life decreased significantly as the temperature increased. For instance, the half-life was 37 hours at 30°C, but only 5 hours at 50°C. ekb.eg Favorable conditions for general microbial growth, such as adequate moisture and oxygen, also promote the degradation of carbamates. who.int

Table 3: Effect of Temperature on the Half-Life of Fenobucarb

| Temperature (°C) | Half-Life (hours) |

| 30 | 37 |

| 35 | 24 |

| 45 | 17 |

| 50 | 5 |

| Data derived from a study on fenobucarb degradation on tomato fruits. ekb.eg |

Metabolism in Plants

Plants can absorb and metabolize this compound. iupac.orgrayfull.net Studies on rice plants have demonstrated that when applied to soil, the compound is rapidly absorbed by the roots and translocated throughout the plant. iupac.org The concentration of the parent compound within the plant tissue diminishes quickly. iupac.org

The general metabolic pathways for carbamates in plants involve detoxification through several routes. who.int One major pathway is arylhydroxylation, where a hydroxyl group is added to the phenyl ring of the molecule. who.int Another key mechanism is the hydrolytic breakdown of the carbamate ester bond. who.int Following these initial transformations, the resulting hydroxylated metabolites are often conjugated with endogenous molecules like sugars to form glycosides or with phosphates. who.int These conjugated products are typically more water-soluble and are considered terminal metabolites that can be stored within the plant. who.int A review of this compound metabolism in rice plants noted the detection of a series of 15 metabolites, with the major products being hydroxylated derivatives and their conjugates. iupac.org

Transport and Distribution in Environmental Compartments

The movement of this compound through the environment is influenced by its interactions with soil and its potential to be carried by water. who.int

Adsorption and Desorption Phenomena in Soil

The tendency of this compound to attach to soil particles, a process called adsorption, is a key factor in its environmental mobility. journalirjpac.com Carbamates, in general, can be strongly adsorbed to soil, which limits their movement. who.int The organic matter content and the type of clay minerals in the soil are significant factors influencing this adsorption. jst.go.jpresearchgate.net The process is often reversible, meaning the compound can also be released from the soil back into the soil solution, a process known as desorption. regulations.gov

Studies on carbamates have shown that the Freundlich adsorption coefficient (Kf), a measure of adsorption capacity, can vary depending on the soil type. jst.go.jpregulations.gov For some carbamates, Kf values have been observed to range from 0.58 to 2.91. jst.go.jp The adsorption process is often non-linear, indicating complex interactions between the pesticide and soil components. researchgate.net The presence of humic acid, a major component of soil organic matter, can enhance the adsorption of carbamates. researchgate.net

Leaching Potential to Groundwater

The potential for this compound to leach, or move downward through the soil profile with water, and contaminate groundwater is considered to be low. herts.ac.uk This is supported by its GUS (Groundwater Ubiquity Score) leaching potential index of 1.23, which is classified as having low leachability. herts.ac.uk The strong adsorption of many carbamates to soil particles is a primary reason for their limited vertical movement. who.int However, it is acknowledged that some carbamates with higher water solubility and lower adsorption can leach and potentially reach groundwater. who.int

Identification and Characterization of Environmental Transformation Products

The breakdown of this compound in the environment leads to the formation of various transformation products. The primary and most well-documented degradation pathway is the hydrolysis of the carbamate linkage, resulting in the formation of 2-sec-butylphenol and methylcarbamic acid. nih.gov This initial hydrolysis can be followed by further metabolism. nih.gov

In some biological systems, such as in studies using mouse liver enzymes, a more complex array of metabolites has been identified. nih.gov These include hydroxylated derivatives of the parent compound and its primary breakdown product, 2-sec-butylphenol. nih.gov For instance, metabolites such as 1-COOH-BPMC and 1-CH₂OH-BPMC have been identified, indicating oxidation of the butyl side chain. acs.org The phenol (B47542) moiety can also be further metabolized. nih.gov

The following table lists some of the identified transformation products of this compound:

| Compound Name |

| 2-sec-butylphenol |

| Methylcarbamic acid |

| 1-COOH-BPMC |

| 1-CH₂OH-BPMC |

| Data sourced from multiple scientific studies. acs.orgnih.gov |

Pathways of Metabolite Formation and Subsequent Degradation

The primary pathway for the breakdown of this compound in the environment is initiated by microbial activity. nih.govfrontiersin.org The initial and most critical step in its metabolic degradation is the hydrolysis of the carbamate ester bond. who.intnih.gov

This hydrolytic cleavage is catalyzed by enzymes, specifically carboxylesterases, which have been identified in various soil microorganisms. nih.govfrontiersin.orgnih.gov For instance, a novel carboxylesterase, identified as CE_Ubrb through metagenomic analysis, has been shown to effectively carry out the hydrolysis of fenobucarb. nih.govfrontiersin.org This reaction breaks down the parent molecule into two primary metabolites: 2-sec-butylphenol and methylcarbamic acid. nih.govfrontiersin.orgsmolecule.com The resulting methylcarbamic acid is unstable and decomposes further. who.int

While the initial hydrolysis step is well-documented, the complete degradation pathway of the resulting primary metabolite, 2-sec-butylphenol, has been elucidated in specific bacterial strains. nih.govfrontiersin.org In bacteria such as Pseudomonas sp. strain MS-1, 2-sec-butylphenol undergoes further degradation. The pathway involves the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol. This intermediate then undergoes meta-cleavage and subsequent hydrolysis, yielding aliphatic compounds like 2-hydroxypent-2,4-dienoic acid and 2-methylbutyric acid, which can then be utilized by the microorganisms as a carbon source. nih.govfrontiersin.org

General metabolic pathways for carbamates can also include oxidation reactions such as hydroxylation of the aromatic ring and oxidation of aliphatic side chains, although studies on alkylphenyl methylcarbamates have not detected significant amounts of ring-hydroxylated carbamates as metabolites. who.intacs.org

The key steps and enzymes involved in the degradation of this compound are summarized below.

| Step | Parent Compound | Enzyme/Process | Key Metabolite(s) |

| 1 | This compound | Carboxylesterase (e.g., FenH, CE_Ubrb) / Hydrolysis | 2-sec-butylphenol, Methylcarbamic acid |

| 2 | 2-sec-butylphenol | 2-sec-butylphenol hydroxylase (BPH) / Hydroxylation | 3-sec-butylcatechol |

| 3 | 3-sec-butylcatechol | Catechol-2,3-dioxygenase / Ring Cleavage | 2-hydroxypent-2,4-dienoate |

This table summarizes the principal reported pathways for the microbial degradation of this compound and its primary metabolite. Enzymes are noted where identified in the literature. nih.gov

Persistence of Transformation Products

The persistence of this compound in the environment is generally considered to be low. scielo.br Studies conducted in rice ecosystems demonstrate its relatively rapid dissipation from both soil and water. researchgate.netnih.gov In one such study, more than 50% of the applied fenobucarb dissipated within 48 hours. researchgate.net The disappearance from rice plants is also rapid, with residue levels falling below 0.2 ppm fifteen days after treatment. nih.gov

The rate of degradation is influenced by various environmental factors. Conditions that promote the growth and activity of microorganisms, such as higher temperatures, will accelerate the breakdown of carbamates. who.intscielo.br Additionally, factors like soil pH and the presence of dissolved organic carbon have been shown to enhance the biodegradation of fenobucarb in soil-water systems. scielo.brresearchgate.net

| Time After Application | Degradation Percentage (%) |

| 24 hours | 18.7% |

| 48 hours | 66.9% |

| 72 hours | 72.5% |

| 144 hours | 87.7% |

This table presents the degradation rate of fenobucarb in a rice ecosystem study, showing a rapid decline over 144 hours. researchgate.net

Regarding the persistence of its transformation products, the primary metabolite, 2-sec-butylphenol, is known to be completely metabolized by certain microorganisms. nih.govfrontiersin.org Although specific persistence data for all metabolites of this compound are not extensively detailed, it is generally accepted that most carbamate metabolites are readily biodegradable and less persistent than the parent compound. who.int The subsequent degradation of 2-sec-butylphenol into aliphatic acids indicates that the aromatic ring structure, which can sometimes lead to persistence, is broken down. nih.govfrontiersin.org

Advanced Analytical Strategies for O Sec Butylphenyl Carbamate Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of o-sec-Butylphenyl carbamate (B1207046), enabling its separation, identification, and quantification in various matrices. The choice of technique is often dictated by the compound's physicochemical properties and the analytical objective. High-Performance Liquid Chromatography (HPLC) is frequently preferred for thermally labile compounds like many carbamates, while Gas Chromatography (GC) can be employed, often requiring derivatization to enhance volatility and stability. taylorfrancis.comnih.gov Size-Exclusion Chromatography (SEC) offers a method for separation based on molecular size, which can be relevant in specific research contexts. wikipedia.org

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for carbamates due to its applicability to thermally unstable and non-volatile compounds. sepscience.com The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. amazonaws.com For carbamates, reversed-phase HPLC using a C18 column is a common approach. sepscience.comthermofisher.com

The development of a quantitative HPLC method for o-sec-Butylphenyl carbamate involves a systematic process to ensure accuracy, precision, and reliability. amazonaws.com A key starting point is the selection of an appropriate stationary phase, with C18 columns being widely used for carbamate analysis. sepscience.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve adequate retention and separation from potential interferences. derpharmachemica.com

For detection, UV absorbance is a viable option. thermofisher.com For instance, in the analysis of the related compound carbofuran (B1668357), a wavelength of 282 nm has been used effectively. derpharmachemica.com When higher sensitivity is required, post-column derivatization followed by fluorescence detection can be implemented, as outlined in EPA Method 8318A for N-methylcarbamates. thermofisher.comepa.gov This process involves hydrolyzing the carbamate post-separation and then reacting it with a reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative. epa.govyoutube.com

Method validation is a critical step, encompassing parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ) as per ICH guidelines. amazonaws.comresearchgate.net Calibration curves are established by analyzing a series of standards of known concentrations to demonstrate a linear relationship between detector response and concentration. thermofisher.comderpharmachemica.com For carbofuran, good linearity has been demonstrated in a concentration range of 7.5 µg to 75 µg with a high regression coefficient (0.999). derpharmachemica.com

Table 1: Example HPLC Method Parameters for Carbamate Analysis This table is based on a validated method for Carbofuran, a structurally related carbamate, and illustrates typical parameters.

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Potassium Dihydrogen Orthophosphate Buffer (60:40 v/v) |

| pH | 5.8 |

| Flow Rate | 1.0 mL/min |

| Column | C18 Reversed-Phase |

| Detection Wavelength | 282 nm (UV) |

| Retention Time | ~4.05 min |

| Linearity Range | 7.5 µg to 75 µg |

| Regression Coefficient (r²) | 0.999 |

| Source: Der Pharma Chemica, 2013. derpharmachemica.com |

Optimizing separation parameters is crucial for achieving high resolution, good peak shape, and reasonable analysis times. chromatographyonline.com Key parameters for this compound analysis include mobile phase composition, pH, flow rate, and column temperature.

Mobile Phase Composition : The ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer is a primary driver of retention in reversed-phase HPLC. Increasing the organic solvent content generally decreases the retention time. A gradient elution, where the solvent composition is changed during the run, can be used to separate compounds with a wide range of polarities. nih.gov

pH of Mobile Phase : The pH of the mobile phase can influence the ionization state of the analyte and any matrix components, thereby affecting their retention behavior. For carbamates, maintaining a specific pH, such as 5.8 in the case of carbofuran analysis, can be critical for consistent results. derpharmachemica.com

Flow Rate : The mobile phase flow rate affects both the analysis time and the separation efficiency. While a higher flow rate reduces the run time, it can also lead to an increase in backpressure and a decrease in column efficiency (plate count). chromatographyonline.com

Column Temperature : Temperature control of the column can improve the reproducibility of retention times and can also be used to fine-tune selectivity. Operating at elevated temperatures can reduce mobile phase viscosity, lowering backpressure and sometimes improving peak shape. chromatographyonline.com

The goal of optimization is to find a balance of these parameters that provides a robust and efficient separation, allowing for the accurate quantification of this compound. researchgate.net

Gas Chromatography (GC) is a powerful separation technique, but its direct application to many carbamate compounds, including potentially this compound, can be problematic. nih.gov This is because many carbamates are thermally labile and can degrade in the hot GC injection port, leading to poor sensitivity and inaccurate results. taylorfrancis.comsepscience.com To overcome this limitation, analytical methods often rely on the conversion of the carbamate into a more volatile and thermally stable derivative prior to GC analysis. scispec.co.th

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties. science.gov For carbamates, the primary goals of derivatization are to increase thermal stability and volatility for GC analysis and to enhance detectability, particularly with an electron-capture detector (ECD). koreascience.kr

Several derivatization strategies have been successfully applied to carbamates:

Silylation : This technique involves reacting the carbamate with a silylating agent, such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.gov This process has been used for the analysis of ethyl carbamate, where the reaction conditions were optimized to a temperature of 80°C for 30 minutes. nih.gov

Acylation : Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can also be employed. nih.govresearchgate.net This approach has been shown to be effective for a range of carbamate pesticides. The reaction can be performed efficiently in supercritical fluid carbon dioxide (SC-CO2), which simplifies the process by combining extraction and derivatization, thereby eliminating the need for organic solvents. nih.govresearchgate.net

Methylation : Flash methylation in the GC injection port is another technique that has been used. This method provides both sensitivity and confirmation for carbamate analysis in a single injection without extensive sample preparation. scispec.co.th

The choice of derivatization reagent and reaction conditions must be carefully optimized for the specific carbamate of interest to ensure complete and reproducible conversion to the desired derivative. nih.gov

Table 2: Example of Optimized Derivatization Conditions for GC-MS Analysis of a Carbamate This table is based on a method for Ethyl Carbamate and illustrates typical derivatization parameters.

| Parameter | Condition |

| Derivatization Reagent | bis-(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reaction Temperature | 80°C |

| Reaction Time | 30 min |

| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Source: PubMed, 2012. nih.gov |

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org The technique employs a column packed with porous beads. Larger molecules that are excluded from the pores travel through the column faster and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. tosohbioscience.com

While SEC is most commonly applied to large macromolecules like proteins and synthetic polymers to determine molecular weight distribution and aggregation, its application to small molecules like this compound is less conventional but potentially useful in specific contexts. wikipedia.orgnih.gov For instance, SEC could be used to analyze formulations containing this compound to separate the active ingredient from polymeric excipients. It could also be employed to study the potential for oligomerization or aggregation of the compound under specific conditions.

Research on informational oligourethanes, which contain carbamate linkages, has utilized SEC to confirm the uniformity and molecular weight of synthesized oligomers. acs.org In these studies, SEC analysis provided data on the number-average molecular weight (Mn) and dispersity (Đ), demonstrating the technique's utility for characterizing molecules with repeating carbamate units. acs.org

Table 3: Example of SEC Data for Characterization of Oligocarbamates

| Polymer Sample | Mn ( g/mol ) (by SEC) | Đ (Dispersity) |

| Oligocarbamate P6 | 1720 | 1.019 |

| Source: ACS Publications, 2023. acs.org |

This demonstrates that while not a primary tool for routine quantification of a small molecule, SEC provides a valuable strategy for specialized research into the physical characteristics and formulation analysis of compounds like this compound.

Gas Chromatography (GC)

Spectroscopic Characterization Methods

Advanced analytical techniques are crucial for the detailed study of this compound. Spectroscopic methods, in particular, provide invaluable information regarding the compound's structure, electronic properties, and behavior in various chemical environments. These methods are foundational for both qualitative identification and quantitative analysis in research settings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring chemical reactions and quantifying the concentration of this compound in solution. The technique measures the absorption of ultraviolet or visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a carbamate is primarily influenced by the electronic transitions within the aromatic phenyl ring and the carbonyl group (C=O) of the carbamate moiety.

Molecules containing carbonyl groups typically exhibit a weak absorption band in the 270-300 nm region, which is attributed to the n→π* (n-to-pi-star) transition of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com A much stronger absorption, corresponding to the π→π* (pi-to-pi-star) transition, is generally observed at shorter wavelengths. masterorganicchemistry.com For aromatic compounds like this compound, the presence of the benzene (B151609) ring introduces additional π→π* transitions. The position and intensity of these absorption bands can be sensitive to the solvent used. masterorganicchemistry.com

In studies involving the hydrolysis or degradation of carbamates, UV-Vis spectroscopy can be employed to monitor the reaction progress. For instance, the hydrolysis of certain nitrophenyl carbamates can be tracked by observing the appearance of a colored nitrophenolate ion under basic conditions, which shows a distinct absorbance at a specific wavelength. emerginginvestigators.org While this compound does not have a chromophore like the nitro group, changes in the conjugation system upon reaction can still lead to detectable shifts in the UV-Vis spectrum, allowing for kinetic analysis.

Table 1: Typical UV-Vis Absorption Data for Related Carbamate Structures

| Compound/Functional Group | Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) |

| Simple Carbonyl (C=O) | n→π | 270 - 300 | Weak |

| Benzene | π→π | ~204, ~256 | Strong, Weak |

| Conjugated Carbonyls | π→π* | >200 | Strong |

| Isobutyl carbamate-substituted chromophores | Intramolecular Charge Transfer (ICT) | 460 - 695 | Not specified |

Note: The data presented is based on general spectroscopic principles and data for structurally related compounds. Specific experimental values for this compound may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight and elemental composition of this compound. In a typical MS experiment, the compound is ionized, and the resulting ions are separated based on their m/z values, generating a mass spectrum that shows the relative abundance of each ion.

For this compound (molecular formula: C₁₁H₁₅NO₂), the nominal molecular weight is 193 g/mol . nist.gov The mass spectrometer can detect the intact molecule as a molecular ion (M⁺) or, more commonly, as a protonated molecule ([M+H]⁺) or other adducts (e.g., with sodium, [M+Na]⁺). Mass spectrum analysis of fenobucarb (B33119), a structural isomer, confirms a peak at m/z 207, which corresponds to its molecular weight. nih.gov The degradation product, 2-sec-butylphenol (B1202637), shows peaks at m/z 150 and 121. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of selected ions. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions (product ions), which are then detected.

The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and differentiate it from isomers. For carbamates, common fragmentation pathways include the cleavage of the carbamate ester bond and decarboxylation (loss of CO₂). nih.gov The study of anionic carbamates derived from CO₂ capture solvents shows that diagnostic losses include the decarboxylation product (a loss of 44 mass units) and the formation of fragments like NCO⁻ (m/z 42). nih.gov These characteristic fragmentation patterns are invaluable for the structural elucidation of carbamate compounds in complex mixtures. nih.gov

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy and precision, typically to four or more decimal places. mdpi.comnih.gov This capability allows for the determination of the exact elemental composition of a molecule from its measured mass. For this compound, with a molecular formula of C₁₁H₁₅NO₂, the theoretical monoisotopic mass of the neutral molecule is 193.1103 Da.

By comparing the experimentally measured accurate mass to the theoretical mass, the elemental formula can be confidently confirmed, which is a critical step in identifying unknown compounds or verifying the structure of synthesized molecules. chemrxiv.org HRMS is particularly useful in complex sample matrices where multiple compounds may have the same nominal mass but different elemental formulas. mdpi.comresearchgate.net

Table 2: Predicted m/z Values for this compound Adducts in HRMS

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₁₁H₁₆NO₂]⁺ | 194.1176 |

| [M+Na]⁺ | [C₁₁H₁₅NNaO₂]⁺ | 216.0995 |

| [M+K]⁺ | [C₁₁H₁₅KNO₂]⁺ | 232.0734 |

| [M+NH₄]⁺ | [C₁₁H₁₉N₂O₂]⁺ | 211.1441 |

| [M-H]⁻ | [C₁₁H₁₄NO₂]⁻ | 192.1030 |

Source: Data predicted based on the molecular formula C₁₁H₁₅NO₂. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the sec-butyl group, and the proton on the carbamate nitrogen. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The sec-butyl group would exhibit a methine (CH) proton signal, two methylene (B1212753) (CH₂) proton signals, and a methyl (CH₃) proton signal, each with characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. The carbamate N-H proton would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the carbamate group (typically in the δ 150-160 ppm range), the aromatic carbons, and the carbons of the sec-butyl group.

NMR is also a valuable tool for studying reaction kinetics. researchgate.net By acquiring spectra at different time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be monitored. This allows for the determination of reaction rates and the identification of reaction intermediates, providing detailed mechanistic insights.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic | C-H | 7.0 - 7.5 (m) | 115 - 140 |

| Carbamate | N-H | Variable, broad singlet | - |

| Carbamate | C=O | - | 152 - 155 |

| sec-Butyl | CH (methine) | Multiplet | ~35-45 |

| sec-Butyl | CH₂ (methylene) | Multiplet | ~25-35 |

| sec-Butyl | CH₃ (methyl) | Triplet/Doublet | ~10-20 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values can be influenced by solvent and other factors. 'm' denotes a multiplet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key functional groups. A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration would be expected in the region of 1740-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the aromatic ring. The N-H stretching vibration of the carbamate group would typically appear as a band in the 3400-3200 cm⁻¹ region. Other significant absorptions would include C-O stretching vibrations (around 1250-1000 cm⁻¹) and C-H stretching and bending vibrations for the aromatic ring and the aliphatic sec-butyl group. spectroscopyonline.com

Studies on related N-alkyl-o-nitrophenylcarbamates have shown that in the solid state, the carbonyl stretching band can split into two, an effect not observed in solution or for the corresponding para-substituted isomers. researchgate.net This phenomenon is attributed to the presence of more than one molecule in the asymmetric unit of the crystal lattice, highlighting how IR spectroscopy can provide information on the solid-state structure of carbamates. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carbamate | N-H Stretch | 3400 - 3200 | Medium |

| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 | Medium-Strong |

| Carbamate | C=O Stretch | 1740 - 1700 | Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium |

| Carbamate | C-O Stretch | 1250 - 1000 | Strong |

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is a critical first step in the analytical workflow for this compound. The goal is to extract the analyte from diverse and often complex sample matrices such as soil, water, and food products, while minimizing the co-extraction of interfering compounds. The choice of methodology depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Liquid-phase microextraction (LPME) has emerged as a powerful sample preparation technique that offers high enrichment factors and requires minimal solvent usage, aligning with the principles of green chemistry. acs.org This technique involves partitioning the analyte from an aqueous sample into a minute volume of an immiscible organic solvent. chromatographyonline.com

In a typical LPME procedure for carbamate analysis, a few microliters of an organic solvent are suspended at the tip of a syringe needle and immersed in the aqueous sample containing this compound. chromatographyonline.comresearchgate.net The sample is agitated to facilitate the transfer of the analyte into the organic micro-drop. After a designated extraction time, the micro-drop is retracted into the syringe and injected into an analytical instrument, such as a gas chromatograph or high-performance liquid chromatograph, for analysis. acs.orgnih.gov

Key parameters that are optimized to achieve high extraction efficiency include the choice of organic solvent, extraction time, agitation speed, and the pH and ionic strength of the sample solution. researchgate.net For instance, in the analysis of various carbamates in water, a fully automated dynamic in-syringe LPME method demonstrated high relative recoveries between 81% and 125% and low limits of detection (0.05 to 0.1 μg/L). nih.govbohrium.com

Table 1: Representative Parameters for LPME of Carbamate Pesticides

| Parameter | Condition | Purpose |

|---|---|---|

| Extraction Solvent | Toluene, Isooctane | To efficiently extract the nonpolar analyte. |

| Solvent Volume | 1-5 µL | To achieve a high preconcentration factor. |

| Extraction Time | 15-45 min | To allow for equilibrium to be reached. |

| Agitation Speed | 500-1200 rpm | To increase the mass transfer rate. |

| Sample pH | Neutral to slightly acidic | To ensure the analyte is in a non-ionized form. |

| Salt Addition (e.g., NaCl) | 5-30% (w/v) | To increase the ionic strength and promote partitioning into the organic phase ("salting-out" effect). |

This table presents typical conditions for LPME of carbamates; specific values would need to be optimized for this compound.

Solid-phase extraction (SPE) is a widely used and versatile technique for the extraction and cleanup of analytes from liquid samples. chromatographyonline.comnih.govbiopharminternational.com The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, such as this compound, is retained on the sorbent while the sample matrix passes through. The analyte is then eluted with a small volume of an appropriate solvent. nih.govbiopharminternational.com

The selection of the sorbent is crucial for the successful application of SPE. For carbamates, which are moderately polar compounds, reversed-phase sorbents like C18 (octadecylsilane) are commonly employed. nih.gov The general steps in an SPE procedure are:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: Interferences are removed by washing the cartridge with a solvent that does not elute the analyte.

Elution: The analyte is recovered from the sorbent using a strong solvent. youtube.com

In a study on various carbamate pesticides in milk and juice, an SPE method using a porous organic polymer as the adsorbent showed good recoveries ranging from 82.0% to 110.0%. nih.gov Magnetic solid-phase extraction (MSPE), which uses magnetic nanoparticles as the sorbent, is an innovative variation that simplifies the separation process. nih.govacs.org

Table 2: Common Sorbents and Solvents Used in SPE for Carbamate Analysis

| Component | Examples | Role in SPE |

|---|---|---|

| Sorbent | C18, Porous Organic Polymers, Florisil® | Retains the analyte of interest from the sample matrix. |

| Conditioning Solvent | Methanol, Acetonitrile | Wets the sorbent and prepares it for sample loading. |

| Washing Solvent | Water, Dilute Methanol | Removes polar interferences without eluting the analyte. |

| Elution Solvent | Acetonitrile, Ethyl Acetate (B1210297), Dichloromethane (B109758) | Desorbs the analyte from the sorbent for collection. |

This table provides examples of materials used for SPE of carbamates. The optimal combination depends on the specific analyte and matrix.

Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the final analysis, particularly in complex samples like food and environmental solids. Dispersive solid-phase extraction (d-SPE) is a popular cleanup technique, often used as part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. epa.govmdpi.com

In a d-SPE cleanup, an aliquot of the initial extract (typically in acetonitrile) is mixed with a combination of sorbents in a centrifuge tube. epa.gov The mixture is vortexed and then centrifuged, and the cleaned supernatant is collected for analysis. Common sorbents for carbamate analysis include:

Primary Secondary Amine (PSA): Removes organic acids, sugars, and fatty acids. epa.govnih.gov

C18: Removes non-polar interferences like fats and waxes. epa.govnih.gov

Graphitized Carbon Black (GCB): Removes pigments and sterols. nih.gov

The selection and amount of d-SPE sorbents are tailored to the specific sample matrix. For example, a combination of PSA and C18 is often effective for cleaning up vegetable extracts before carbamate analysis. epa.gov

Method Validation and Quality Assurance in Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. biopharminternational.com It is a critical component of quality assurance and ensures the reliability and reproducibility of research findings. For this compound analysis, validation would involve assessing several key performance characteristics. nih.gov

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often characterized by the limit of detection (LOD) and the limit of quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise of the system. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov

For carbamate pesticides, modern analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide excellent sensitivity. Studies on various carbamates have reported LOQs in the low microgram per kilogram (μg/kg) or microgram per liter (μg/L) range, often between 0.01 and 10 μg/kg in food and environmental samples. nih.govnih.govgoogleapis.com For example, a validated method for 14 carbamates in dates achieved LOQs ranging from 0.003 to 0.04 μg/kg. nih.gov Another study on 15 carbamates in fruits and vegetables reported LOQs between 0.5 and 5.0 μg/kg. nih.govnih.gov

Table 3: Representative Detection and Quantification Limits for Carbamate Pesticides using LC-MS/MS

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| Water | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L |

| Fruits & Vegetables | 0.2 - 2.0 µg/kg | 0.5 - 10.0 µg/kg |

| Milk | ~0.01 µg/kg | 0.03 - 0.1 µg/kg |

| Herbs | ~0.6 µg/kg | ~2.0 µg/kg |

Data compiled from multiple studies on various carbamates and are representative of the sensitivity achievable. nih.govnih.govnih.gov

Recovery and reproducibility are essential parameters for evaluating the accuracy and precision of an analytical method.

Recovery: This assesses the efficiency of the entire analytical procedure, including extraction and cleanup. It is determined by analyzing a blank sample matrix spiked with a known concentration of the analyte. The result is expressed as a percentage of the known amount that is recovered by the analysis. Acceptable recovery is typically within the range of 70-120%. nih.gov

Reproducibility (Precision): This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Good reproducibility is indicated by a low RSD, typically below 15-20%. nih.govgoogleapis.com

In a study validating a QuEChERS-based method for 14 carbamates in dates, the method demonstrated excellent accuracy with recoveries between 88% and 106% and high precision with RSDs from 1% to 11%. nih.gov Similarly, a method for 15 carbamates in various food matrices showed recoveries from 88.1% to 118.4% with RSDs all below 10%. nih.govnih.gov

Table 4: Example of Recovery and Reproducibility Data for Carbamate Analysis in a Spiked Matrix (e.g., Cabbage at 100 µg/kg)

| Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|

| Carbofuran | 95.2 | 5.8 |

| Carbaryl | 98.6 | 4.3 |

| Methomyl | 92.1 | 6.7 |

| Propoxur | 101.5 | 3.9 |

This table shows illustrative data for common carbamates, demonstrating typical performance of a validated analytical method. mdpi.com

Theoretical and Computational Chemistry Applied to O Sec Butylphenyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. arxiv.org Methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are commonly employed to study carbamates and related systems. nih.govncsu.edu

The electronic structure of o-sec-butylphenyl carbamate (B1207046) dictates its fundamental chemical properties. Quantum chemical calculations can elucidate this structure by determining the distribution of electrons within the molecule. nih.govarxiv.org Key aspects of the electronic structure that would be investigated for o-sec-butylphenyl carbamate include: